molecular formula C19H18N4O4 B392708 4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B392708
M. Wt: 366.4g/mol
InChI Key: JMWBBLCSAAETQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound is characterized by its unique structure, which includes a nitro group, a morpholine ring, and a phthalazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Morpholine Substitution: Substitution of a hydrogen atom on the phenyl ring with a morpholine group.

    Phthalazine Formation: Cyclization to form the phthalazine core.

    Methylation: Introduction of a methyl group to the phthalazine ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, base-catalyzed substitution reactions, and cyclization under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the phenyl or phthalazine rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Chemical Research: Study of its reactivity and synthesis of related compounds for various applications.

Mechanism of Action

The mechanism of action of 4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitrophenyl)-4-methylphthalazine-1(2H)-one: Lacks the morpholine group.

    2-(2-Aminophenyl)-4-methylphthalazine-1(2H)-one: Contains an amine group instead of a nitro group.

    2-(2-Nitro-5-methylphenyl)-4-methylphthalazine-1(2H)-one: Contains a methyl group instead of a morpholine group.

Uniqueness

4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to the presence of both the nitro group and the morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4g/mol

IUPAC Name

4-methyl-2-(5-morpholin-4-yl-2-nitrophenyl)phthalazin-1-one

InChI

InChI=1S/C19H18N4O4/c1-13-15-4-2-3-5-16(15)19(24)22(20-13)18-12-14(6-7-17(18)23(25)26)21-8-10-27-11-9-21/h2-7,12H,8-11H2,1H3

InChI Key

JMWBBLCSAAETQR-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-]

Origin of Product

United States

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